molecular formula C5H2BrClN2O2 B1413514 3-Bromo-5-chloro-2-nitropyridine CAS No. 1804904-51-5

3-Bromo-5-chloro-2-nitropyridine

Cat. No. B1413514
CAS RN: 1804904-51-5
M. Wt: 237.44 g/mol
InChI Key: UUPDXJAPCHTALC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-nitropyridine is used as a pharmaceutical intermediate . It is also used in the preparation of drugs for the treatment of osteoarthritis and a diazole derivative used in the field of organic electroluminescence .


Synthesis Analysis

The synthesis of 3-Bromo-5-chloro-2-nitropyridine involves the use of the corresponding amine via hydrogen peroxide oxidation in large-scale production . A process for the preparation of nitropyridine derivatives has been disclosed .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-chloro-2-nitropyridine is C5H2BrClN2O2 . Its molecular weight is 237.44 . The potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for the 3-Br-2-HyP molecule using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . 3-Bromo-5-chloro-2-nitropyridine can be used to prepare a diazole derivative .


Physical And Chemical Properties Analysis

3-Bromo-5-chloro-2-nitropyridine is a solid at 20 degrees Celsius . Its melting point ranges from 66 to 70 degrees Celsius .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-bromo-5-chloro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPDXJAPCHTALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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